molecular formula C12H12N2O2 B8666701 3-Ethylisoxazole-5-carboxanilide

3-Ethylisoxazole-5-carboxanilide

Cat. No.: B8666701
M. Wt: 216.24 g/mol
InChI Key: IIKIUGJQHJRJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylisoxazole-5-carboxanilide is an isoxazole derivative featuring an ethyl group at the 3-position and a carboxanilide moiety (an amide derived from aniline) at the 5-position of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry due to their stability and ability to engage in hydrogen bonding. The carboxanilide group enhances metabolic stability compared to carboxylic acid or ester analogs, making it a critical functional group in drug design .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-ethyl-N-phenyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-2-9-8-11(16-14-9)12(15)13-10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15)

InChI Key

IIKIUGJQHJRJFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Carboxanilide vs. Ester/Carboxylic Acid : The carboxanilide group in the target compound likely improves stability over esters (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) and carboxylic acids (e.g., 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid), which are prone to hydrolysis .
  • Substituent Effects : Bulky groups like phenyl (in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) may enhance lipophilicity and receptor binding, while cyclopropyl (in Ethyl 5-cyclopropylisoxazole-3-carboxylate) could modulate ring strain and reactivity .

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